(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

BRD4 bromodomain AlphaScreen assay trimethoxy-ring inhibitor

This compound is a structurally distinct, uncharacterized congener in the DC-BD-03 BRD4 inhibitor series. Its 5-bromopyridin-2-yl ether tail is sterically and electronically novel. Procure for systematic tail-region SAR expansion against the DC-BD-03 reference (IC50=2.01 μM), since tail modifications profoundly modulate potency—with many analogues proving inactive. Its value requires immediate empirical validation via BROMOscan selectivity profiling and AlphaScreen/thermal shift assays to determine whether this unique tail geometry yields a potent new inhibitor, a selective probe, or a critical inactive comparator.

Molecular Formula C19H21BrN2O5
Molecular Weight 437.29
CAS No. 1903466-98-7
Cat. No. B2719050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone
CAS1903466-98-7
Molecular FormulaC19H21BrN2O5
Molecular Weight437.29
Structural Identifiers
SMILESCOC1=C(C(=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=C3)Br)OC)OC
InChIInChI=1S/C19H21BrN2O5/c1-24-15-6-5-14(17(25-2)18(15)26-3)19(23)22-9-8-13(11-22)27-16-7-4-12(20)10-21-16/h4-7,10,13H,8-9,11H2,1-3H3
InChIKeyRYTXYPYXYZUAEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1903466-98-7 Structural Class and Baseline Evidence for BRD4 Bromodomain Inhibitor Procurement


The compound (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone (CAS 1903466-98-7, MF: C₁₉H₂₁BrN₂O₅, MW: 437.29) belongs to a chemotype characterized by a 2,3,4-trimethoxyphenyl pharmacophore linked via a pyrrolidine amide to a 5-bromopyridin-2-yl ether tail. Structurally, it maps directly onto the DC-BD-03 series of BRD4 bromodomain inhibitors, in which the 2,3,4-trimethoxy ring engages the conserved N140 residue of the first bromodomain (BD1) and the tail moiety modulates potency [1]. No published activity data, crystallographic information, or target-engagement profile specific to this compound were identified in primary research papers, patents, or public databases (PubChem, ChEMBL, BindingDB) as of the search date.

Why Simple In-Class Substitution Falls Short When Replacing 1903466-98-7


Substituting a compound within the trimethoxy-ring BRD4 inhibitor class without direct comparative data is risky because the SAR around the tail region is steep and non-linear. In the DC-BD-03 series, replacing the tail of the lead compound DC-BD-03 (IC₅₀ = 2.01 μM) with a carbocyclic or smaller acyclic group caused activity to drop from >90% inhibition at 50 μM for compounds DC-BD-10 and DC-BD-20 to negligible inhibition for DC-BD-01, DC-BD-04, and DC-BD-13 [1]. The 5-bromopyridin-2-yl ether tail of CAS 1903466-98-7 is sterically and electronically distinct from the tail of DC-BD-03 and its characterized analogues, meaning potency, selectivity, and even the binding mode cannot be inferred by simple structural analogy. Procurement without compound-specific validation data therefore carries a high risk of selecting an inactive or uncharacterized congener.

Quantitative Differentiation Evidence for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone (1903466-98-7)


BRD4 BD1 AlphaScreen Inhibitory Potency – Class-Level Inference vs. DC-BD-03

No AlphaScreen or other inhibitory data are available for CAS 1903466-98-7. The chemotype-defining publication reports that the most potent compound in the trimethoxy-ring series, DC-BD-03, inhibits the first bromodomain (BD1) of BRD4 with an IC₅₀ of 2.01 μM, while the co-crystallized analogue DC-BD-29 has an IC₅₀ of 6.4 μM [1]. The target compound bears a 5-bromopyridin-2-yl ether tail not present in any characterized DC-BD analogue. In the same series, changing the tail from a 2-aminothiazole (DC-BD-02) to a 2-methoxypyridine (DC-BD-28) reduced inhibition from 94% to a level not reported as active, demonstrating the high sensitivity of potency to tail substituents [1]. On this basis, the target compound cannot be assumed to share the potency of DC-BD-03.

BRD4 bromodomain AlphaScreen assay trimethoxy-ring inhibitor

BRD4 BD1 Co-crystal Structure Coverage – DC-BD-29 Has Defined Binding Mode; Target Compound Lacks Structural Data

The 1.59 Å crystal structure of DC-BD-29 bound to BRD4 BD1 (PDB 5H21) reveals a well-resolved trimethoxy ring forming hydrogen bonds with N140 and a water-bridged interaction with Y97, while the tail region exhibits partial electron density suggestive of conformational flexibility [1][2]. No crystal structure of CAS 1903466-98-7 with BRD4 BD1 or any other bromodomain is available. The 5-bromopyridin-2-yl ether tail is both sterically larger and electronically distinct from the tail of DC-BD-29, making it impossible to predict whether the binding pose, water-network interactions, or key hydrogen bonds are conserved. Researchers requiring a defined binding mode for structure-based optimization should prefer DC-BD-29 (PDB 5H21) over this compound until a co-structure is solved.

X-ray crystallography binding mode structure-based drug design

Cellular Anti-Proliferation Activity in MV4-11 Leukemia Cells – DC-BD-03 is Active; Target Compound Uncharacterized

DC-BD-03 inhibited proliferation of human MV4-11 leukemia cells with IC₅₀ values of 41.92 μM (3-day treatment) and 31.36 μM (7-day treatment), and at 50 μM caused cell cycle arrest (24 h) and apoptosis (72 h) [1]. No cell-based proliferation, cytotoxicity, or apoptosis data are reported for CAS 1903466-98-7. The absence of cellular data for this compound precludes any claim of anti-leukemic activity; direct head-to-head comparison with DC-BD-03 or the positive control I-BET151 is not possible. Users whose research objective is cellular BRD4 inhibition in MV4-11 or related leukemia lines should select DC-BD-03 or a validated BET inhibitor for which MV4-11 data exist.

MV4-11 anti-proliferation leukemia cell-based assay

Most Appropriate Application Scenarios for Procurement of 1903466-98-7 Based on Chemotype Evidence


SAR Exploration of the 5-Bromopyridin-2-yl Ether Tail in Trimethoxy-Ring BRD4 BD1 Inhibitors

The primary justification for procuring this compound is as a novelty vector in a tail-region SAR campaign. Because the DC-BD-03 series demonstrates that tail substitution dramatically affects BRD4 BD1 inhibitory potency [1], a systematic evaluation of the 5-bromopyridin-2-yl ether tail relative to characterized tails (e.g., 2-aminothiazole in DC-BD-02, pyridyl in DC-BD-29) could yield a new potent congener. The compound should be acquired alongside DC-BD-03 as a reference standard for AlphaScreen and thermal shift assays.

Fragment-Sized BRD4 BD1 Ligand for Soaking-Based Crystallography

If a high-resolution apo structure of BRD4 BD1 is available, the compound may be screened by crystal soaking to determine whether the 5-bromopyridin-2-yl ether tail yields a binding mode distinct from that of DC-BD-29 (PDB 5H21) [1][2]. Successful co-structure determination would provide the first direct structural evidence for this chemotype and enable structure-based design.

BET Bromodomain Selectivity Profiling Panel

The compound may be submitted to a commercial bromodomain selectivity panel (e.g., BROMOscan) to determine its binding affinity or IC₅₀ across BRD2, BRD3, BRD4, BRDT, and other bromodomain-containing proteins. Such profiling is essential because the DC-BD-03 series has reported selectivity data only for DC-BD-03 [1], and the 5-bromopyridin-2-yl ether tail could confer a selectivity profile distinct from the reference compound. Procurement is only justified if accompanied by a plan for immediate selectivity testing.

Negative Control or Inactive Comparator for Assay Validation

Given the steep SAR in the DC-BD-03 series, where many tail-modified analogues showed no measurable BRD4 BD1 inhibition (e.g., DC-BD-01, DC-BD-04, DC-BD-13) [1], this compound may serve as a putative inactive or low-activity comparator in AlphaScreen or cell-based assay validation, provided its lack of activity is confirmed empirically before use.

Quote Request

Request a Quote for (3-((5-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2,3,4-trimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.